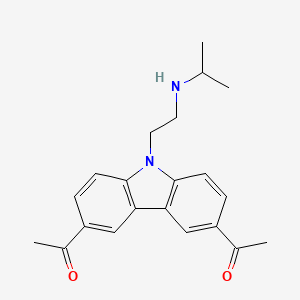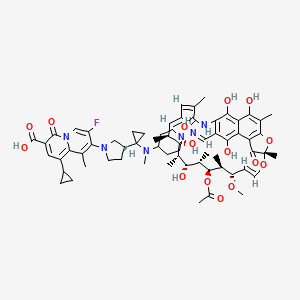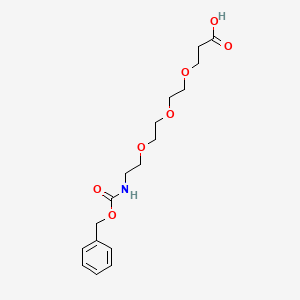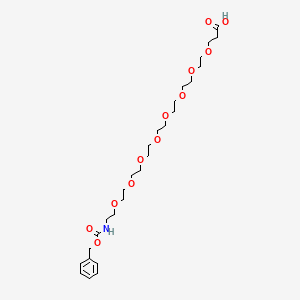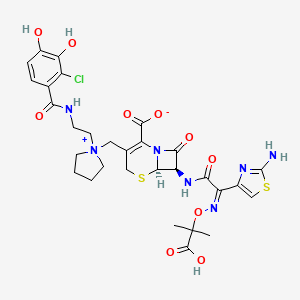
西地罗沙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefiderocol, also known as S-649266, is a novel catechol-substituted siderophore cephalosporin developed for injection . It is used to treat complicated urinary tract infections (including pyelonephritis) in patients who have limited or no other treatment options . It is also used to treat hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) .
Synthesis Analysis
Cefiderocol is a novel siderophore cephalosporin targeting gram-negative bacteria, including strains with carbapenem resistance . The structural characteristics of cefiderocol show similarity to both ceftazidime and cefepime, which enable cefiderocol to withstand hydrolysis by β-lactamases . The unique chemical component is the addition of a catechol moiety on the C-3 side chain, which chelates iron and mimics naturally occurring siderophore molecules .Molecular Structure Analysis
Cefiderocol has a catechol-type siderophore and cephalosporin core and side chains . It has structural similarity with both ceftazidime and cefepime, besides the chlorocatechol group on the end of the C-3 chain .Chemical Reactions Analysis
Cefiderocol is actively transported across the outer membrane of the bacterial cell to the periplasmic space via specialized iron transporter channels . It has demonstrated structural stability against hydrolysis by both serine- and metallo-β-lactamases, including clinically relevant carbapenemases such as Klebsiella pneumoniae carbapenemase, oxacillin carbapenemase-48, and New Delhi metallo-β-lactamase .Physical And Chemical Properties Analysis
Cefiderocol shows linear pharmacokinetics over a broad range of clinically relevant doses, with unchanged renal excretion constituting the main route of elimination . Geometric means (coefficient of variation) of the volume of distribution and clearance in individuals with normal kidney function were 15.8 (15%) L and 4.70 (27%) L/h, respectively .科学研究应用
难治性感染的治疗
西地罗沙在治疗难治性感染方面显示出前景,这些感染主要与碳青霉烯耐药 (CR) 铜绿假单胞菌、CR鲍曼不动杆菌和 CR 及第三代头孢菌素耐药肠杆菌科细菌有关 {svg_1}. 其创新的细胞渗透方式和对大多数常见碳青霉烯酶的相对稳定性使其具有优异的抗菌活性 {svg_2}.
多重耐药革兰氏阴性细菌感染的治疗
西地罗沙是一种新型的铁载体头孢菌素,已显示出对多种具有临床意义的多重耐药 (MDR) 革兰氏阴性细菌具有活性 {svg_3}. 2019 年 11 月 14 日,美国 FDA 首次批准其用于治疗复杂性尿路感染 {svg_4}.
医院获得性细菌性肺炎和机械通气相关性细菌性肺炎的治疗
2020 年 9 月 28 日,西地罗沙获批用于治疗医院获得性细菌性肺炎和机械通气相关性细菌性肺炎 {svg_5}. 该批准基于 APEKS-cUTI、APEKS-NP 和 CREDIBLE-CR 试验的临床数据 {svg_6}.
复杂性尿路感染的治疗
在 APEKS-cUTI 试验中,西地罗沙在治疗由 MDR 革兰氏阴性细菌引起的复杂性尿路感染方面显示出与亚胺培南/西拉司坦相当的效果 {svg_7}.
医院内感染性肺炎的治疗
在 APEKS-NP 试验中,西地罗沙在治疗医院内感染性肺炎方面显示出与美罗培南相当的效果 {svg_8}.
革兰氏阴性细菌引起的严重感染的治疗
在 CREDIBLE-CR 试验中,与最佳可用疗法相比,西地罗沙在治疗革兰氏阴性细菌引起的严重感染(主要是在存在不动杆菌属感染的患者亚组中)时观察到更高的全因死亡率。 感染 {svg_9}.
体外杀菌活性
与其他头孢菌素类抗生素(如头孢他啶)类似,西地罗沙在时间杀菌曲线实验中对 4 种主要细菌病原体(肺炎克雷伯菌、大肠杆菌、铜绿假单胞菌和鲍曼不动杆菌)表现出强效的体外杀菌活性。 铜绿假单胞菌,和鲍曼不动杆菌 {svg_10}.
碳青霉烯耐药和多重耐药革兰氏阴性细菌引起的感染的治疗
西地罗沙是一种正在研究中的、经皮下注射的儿茶酚取代铁载体头孢菌素,对碳青霉烯耐药和多重耐药肠杆菌科细菌以及非发酵性革兰氏阴性杆菌具有强效活性 {svg_11}. 目前,它正处于 III 期临床开发阶段,用于治疗严重的革兰氏阴性细菌感染,包括由碳青霉烯耐药和多重耐药革兰氏阴性细菌引起的感染 {svg_12}.
作用机制
Target of Action
Cefiderocol, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .
Mode of Action
Cefiderocol acts by binding to and inhibiting PBPs, thereby preventing cell wall synthesis and ultimately causing death of the bacterial cell . Unlike other β-lactam antibiotics, cefiderocol is a siderophore that can undergo active transport into the bacterial cell through iron channels . This unique mechanism allows cefiderocol to be effective against multidrug-resistant strains, including extended-spectrum β-lactamase producers and carbapenemase-producing bacteria .
Biochemical Pathways
Cefiderocol exploits two mechanisms to enter the bacterial cell: passive diffusion through the outer membrane porins, and active transport through siderophore uptake systems by binding to extracellular iron . Once inside the cell, cefiderocol binds to PBPs, inhibiting the synthesis of the bacterial cell wall and leading to cell death .
Pharmacokinetics
Cefiderocol exhibits linear pharmacokinetics over a broad range of clinically relevant doses, with unchanged renal excretion being the main route of elimination . The geometric means of the volume of distribution and clearance in individuals with normal kidney function were 15.8 L and 4.70 L/h, respectively . In patients with end-stage renal disease, clearance was 1.10 L/h . Time above the minimum inhibitory concentration is the main predictor of efficacy .
Result of Action
The molecular and cellular effects of cefiderocol’s action result in the death of the bacterial cell . Clinical trials have demonstrated a 72.6% rate of symptom resolution and bacterial eradication with cefiderocol compared to 54.6% with the comparator, imipenem/cilastatin .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of cefiderocol . Additionally, the presence of iron in the environment can affect the siderophore activity of cefiderocol, which is crucial for its transport into the bacterial cell .
生化分析
Biochemical Properties
Cefiderocol plays a crucial role in biochemical reactions by targeting and inhibiting penicillin-binding proteins (PBPs) located on the bacterial cell wall. This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . Cefiderocol interacts with various enzymes, including β-lactamases, and demonstrates high stability against hydrolysis by both serine- and metallo-β-lactamases . The catechol moiety on the C-3 side chain of cefiderocol chelates iron, facilitating its transport across the bacterial outer membrane via specialized iron transporter channels .
Cellular Effects
Cefiderocol exerts significant effects on various types of cells and cellular processes. It disrupts the formation of the bacterial cell wall by binding to PBPs, leading to bacterial cell death . This antibiotic influences cell function by interfering with cell signaling pathways and gene expression related to cell wall synthesis. Cefiderocol’s ability to chelate iron and utilize the bacterial iron uptake system enhances its efficacy against Gram-negative bacteria .
Molecular Mechanism
At the molecular level, cefiderocol exerts its effects by binding to PBPs, inhibiting peptidoglycan synthesis, and ultimately causing bacterial cell lysis . The siderophore-like property of cefiderocol allows it to enter the bacterial periplasmic space through active transport via siderophore uptake systems and passive diffusion through outer membrane porins . This dual mechanism of entry enhances its antibacterial activity and stability against β-lactamases .
Temporal Effects in Laboratory Settings
In laboratory settings, cefiderocol has shown promising stability and efficacy over time. It demonstrates linear pharmacokinetics over a broad range of clinically relevant doses, with unchanged renal excretion as the main route of elimination . Studies have indicated that cefiderocol maintains its antibacterial activity over extended periods, with no significant degradation observed . Long-term effects on cellular function have been positive, with cefiderocol showing sustained efficacy against Gram-negative bacteria .
Dosage Effects in Animal Models
In animal models, the effects of cefiderocol vary with different dosages. Dose-proportional increases in maximum plasma concentrations and areas under the concentration-time curve have been observed with increasing doses . Cefiderocol has demonstrated promising in vivo efficacy in several animal models, with no significant toxic or adverse effects at high doses . Threshold effects have been noted, with higher doses leading to increased antibacterial activity .
Metabolic Pathways
Cefiderocol is primarily excreted unchanged through the kidneys, with no significant metabolism observed . It does not interact with metabolizing enzymes or drug transporters, indicating a low potential for drug-drug interactions . The primary metabolic pathway involves renal excretion, with cefiderocol showing linear pharmacokinetics and a kidney function-dependent elimination .
Transport and Distribution
Cefiderocol is transported and distributed within cells and tissues through active iron transport systems and passive diffusion . The catechol moiety on cefiderocol facilitates its transport across the bacterial outer membrane, allowing it to reach the periplasmic space and exert its antibacterial effects . The drug shows a volume of distribution and clearance that are dependent on kidney function, supporting dose adjustments based on renal function .
Subcellular Localization
Cefiderocol localizes primarily in the periplasmic space of Gram-negative bacteria, where it binds to PBPs and inhibits cell wall synthesis . The siderophore-like property of cefiderocol allows it to hijack the bacterial iron transport machinery, achieving high periplasmic concentrations . This subcellular localization is crucial for its antibacterial activity and effectiveness against multidrug-resistant pathogens .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cefiderocol involves the reaction of a cephalosporin derivative with a catechol-containing siderophore to form a novel antibiotic compound.", "Starting Materials": [ "7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid", "2,3-dihydroxybenzoic acid" ], "Reaction": [ "The starting cephalosporin derivative is reacted with 2,3-dihydroxybenzoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form an amide bond between the two compounds.", "The resulting intermediate is then subjected to a deprotection step to remove the tetrazole group, which is accomplished by treatment with trifluoroacetic acid (TFA) and triethylsilane (TES).", "Finally, the resulting compound is purified by standard methods such as column chromatography to yield the final product, Cefiderocol." ] } | |
| Cefiderocol acts by binding to and inhibiting penicillin-binding proteins (PBPs), preventing cell wall synthesis and ultimately causing death of the bacterial cell. Like other β-lactam antibiotics cefiderocol is able to enter bacterial cells via passive diffusion through porins. Unlike other β-lactams, cefiderocol contains a chlorocatechol group which allows it to chelate iron. Once bound to ferric iron cefiderocol is able to undergo active transport into bacterial cells through iron channels in the outer cell membrane such as those encoded by the *cirA* and *fiu* genes in *E. coli* or the *PiuA* gene in *P. aeruginosa*. Once inside the cell, cefiderocol binds to and inhibits PBP3 with high affinity thereby preventing the linking of peptodoglycan layers via the pentapeptide bridge. PBP1a, 1b, 2,and 4 are also bound and inhibited by cefiderocol but with a lesser potency than PBP3 and are therefore expected to contribute less to its antibacterial effect. | |
| 1225208-94-5 | |
分子式 |
C30H34ClN7O10S2 |
分子量 |
752.2 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C30H34ClN7O10S2/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47)/t20-,26-/m1/s1 |
InChI 键 |
DBPPRLRVDVJOCL-FQRUVTKNSA-N |
手性 SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] |
规范 SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] |
外观 |
Solid powder |
纯度 |
>95% (or refer to the Certificate of Analysis5 |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
S-649266; S 649266; S649266; GSK2696266D; GSK-2696266D; GSK 2696266D; S-649266D; S 649266D; S649266D; Cefiderocol; Fetroja. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)
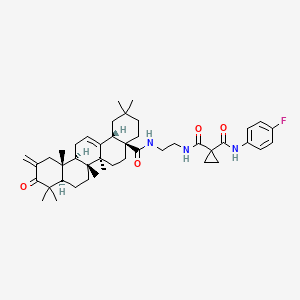
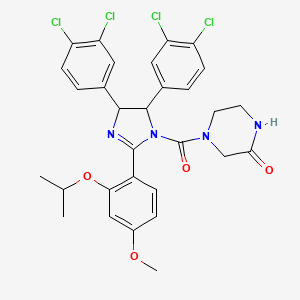
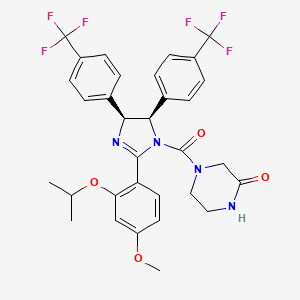

![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)

